2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N'-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although the high fluorine content provides significant resistance to oxidative degradation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine atoms .
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with specific enzymes and receptors due to its unique structure, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
- Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-[4-(octyloxy)phenyl]methylidene]heptanehydrazide stands out due to its specific combination of fluorinated and aromatic structures, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high performance and stability under extreme conditions .
Properties
Molecular Formula |
C22H23F13N2O2 |
---|---|
Molecular Weight |
594.4 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(4-octoxyphenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C22H23F13N2O2/c1-2-3-4-5-6-7-12-39-15-10-8-14(9-11-15)13-36-37-16(38)17(23,24)18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)35/h8-11,13H,2-7,12H2,1H3,(H,37,38)/b36-13+ |
InChI Key |
VTVKHGGODJBXOM-FIFHTESVSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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